

physical and chemical properties of triethylindium

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Compound of Interest

Compound Name: Triethylindium

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An In-Depth Technical Guide to Triethylindium

Introduction

Triethylindium (TEIn), with the chemical formula $C_6H_{15}In$, is an organometallic compound of significant interest in the fields of materials science and semiconductor manufacturing.^{[1][2][3]} As a clear, colorless liquid, it serves as a critical precursor for the deposition of indium-containing thin films through Metal-Organic Chemical Vapor Deposition (MOCVD).^{[1][3][4]} Its high reactivity and volatility necessitate specialized handling protocols, making a thorough understanding of its physical and chemical properties essential for researchers and professionals in the field. This guide provides a comprehensive overview of **triethylindium's** properties, experimental protocols, and safety considerations.

Physical Properties

The physical characteristics of **triethylindium** are fundamental to its application in vapor-phase deposition techniques. Key properties are summarized in the table below.

Property	Value
Molecular Formula	C ₆ H ₁₅ In[1][2][3]
Molecular Weight	202.00 g/mol [1][4]
Appearance	Clear colorless liquid[1]
Density	1.26 g/cm ³ [4][5]
Melting Point	-32 °C[5][6]
Boiling Point	Decomposes at > 80 °C[4]
Vapor Pressure	1.2 Torr @ 40 °C[4]
Refractive Index	1.5380[2]
Octanol/Water Partition Coefficient (LogP)	2.92170[2][5]

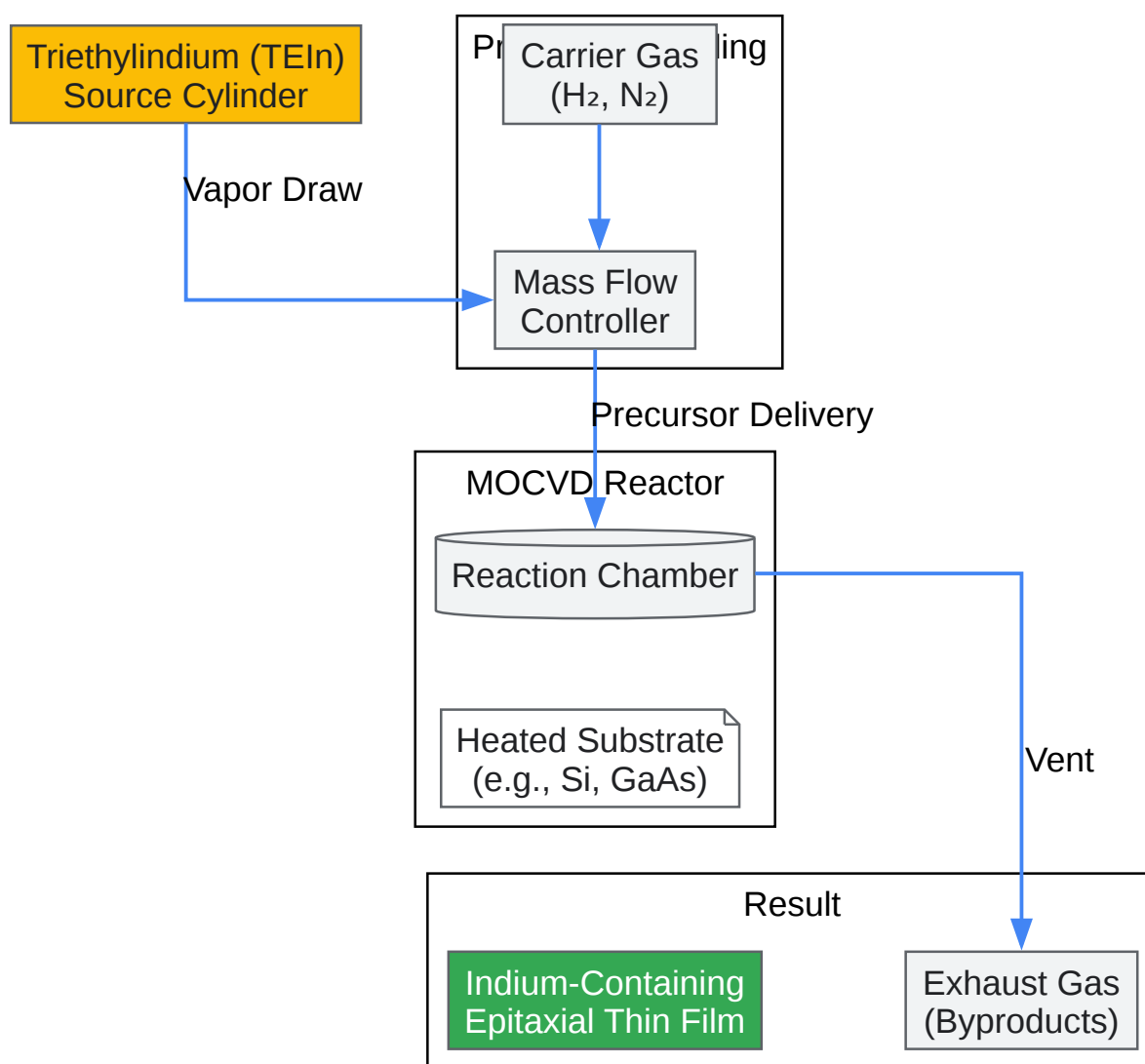
Chemical Properties and Reactivity

Triethylindium's utility as a precursor is derived from its chemical reactivity, particularly its thermal decomposition and sensitivity to atmospheric conditions.

Property	Description
Stability	Stable when stored under an inert gas atmosphere.[4]
Reactivity	Pyrophoric: Catches fire spontaneously upon exposure to air.[1][4][5] Water Reactive: Reacts violently with water.[1][7]
Thermal Decomposition	The thermal decomposition rate can be described by the equation: $\log k = 8.1 \pm 0.4 - (156,600 \pm 5,000) / 2.3 RT$, which suggests a radical chain mechanism.[8]

Applications in Semiconductor Manufacturing

The primary application of **triethylindium** is as a high-purity metal-organic precursor in MOCVD and Atomic Layer Deposition (ALD) for the fabrication of compound semiconductors. [3][6] It is the preferred indium source for creating materials such as Indium Phosphide (InP), Indium Arsenide (InAs), and Gallium Indium Arsenide (GaInAs), which are essential components in optoelectronic devices like light-emitting diodes (LEDs), laser diodes, and high-electron-mobility transistors (HEMTs).[3][6]



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MOCVD process workflow using **Triethylindium**.

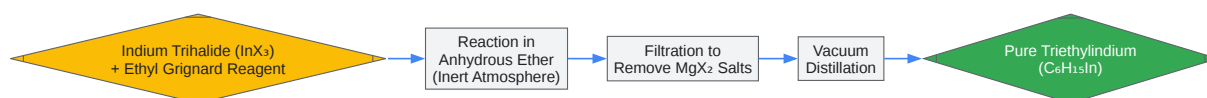
Experimental Protocols

Synthesis of Triethylindium

A common laboratory-scale synthesis involves the reaction of an indium trihalide with a Grignard reagent, such as ethylmagnesium bromide, in an anhydrous ether solvent under a strictly inert atmosphere.

Methodology:

- Setup: All glassware must be rigorously dried and assembled under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or in a glovebox.
- Reaction: Anhydrous indium(III) chloride (InCl_3) is suspended in anhydrous diethyl ether.
- Addition of Grignard Reagent: Ethylmagnesium bromide ($\text{C}_2\text{H}_5\text{MgBr}$) in diethyl ether is added dropwise to the stirred InCl_3 suspension at a controlled temperature. A slight excess of the Grignard reagent is often used to ensure complete conversion, with molar ratios of InCl_3 to $\text{C}_2\text{H}_5\text{MgBr}$ typically ranging from 1:3.6 to 1:4.2.[9]
- Reaction Completion: The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by appropriate analytical techniques (e.g., GC analysis of quenched aliquots).
- Workup and Purification: The resulting mixture is filtered to remove magnesium salts. The solvent is removed under reduced pressure, and the crude **triethylindium** is purified by vacuum distillation to yield a clear, colorless liquid.



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General synthesis workflow for **Triethylindium**.

Purity Analysis

The extremely high purity required for semiconductor applications necessitates advanced analytical techniques.

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are used to confirm the molecular structure and assess the purity of the compound.[9]
- Inductively Coupled Plasma (ICP) Analysis: This technique is employed to detect and quantify trace metallic impurities.[9]
- Glow Discharge Mass Spectrometry (GDMS): GDMS is a highly sensitive method for quantifying a wide range of elemental impurities at parts-per-billion (ppb) levels, making it suitable for electronic-grade materials.[9]

Safety and Handling

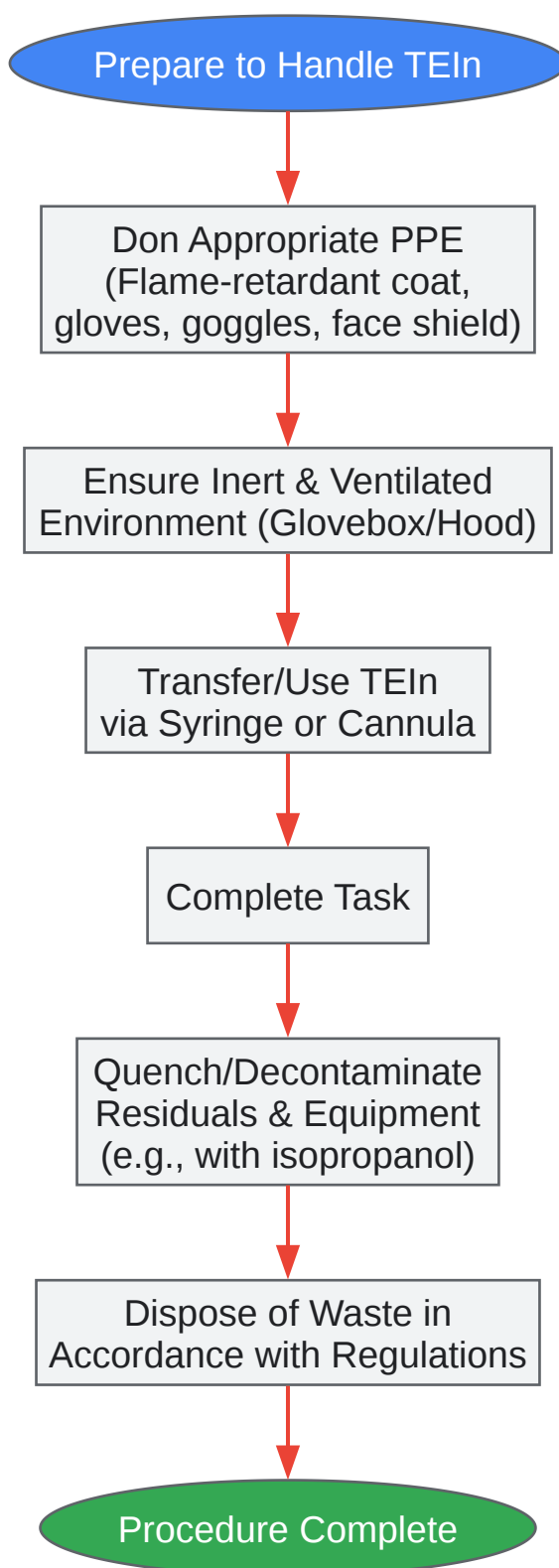
Triethylindium is a hazardous material that requires stringent safety protocols. Its pyrophoric nature and reactivity with water, coupled with its toxicity, demand careful handling in a controlled environment.

Hazard Identification

Hazard Class	GHS Code	Description
Pyrophoric Liquid	H250	Catches fire spontaneously if exposed to air.[1][5]
Skin Corrosion/Irritation	H314	Causes severe skin burns and eye damage.[1][5]
Toxicity	-	Harmful by ingestion and inhalation. Can cause toxic pneumonitis.[1]
Occupational Exposure Limit	TLV	0.1 mg/m ³ (as Indium)[1]

Safe Handling Protocol

- Engineering Controls: All manipulations must be performed under an inert atmosphere, either in a glovebox or using a Schlenk line in a well-ventilated fume hood.[\[7\]](#)[\[10\]](#)
- Personal Protective Equipment (PPE):
 - Body: Fire-retardant lab coat and clothing.[\[7\]](#)[\[10\]](#)
 - Hands: Chemical-impermeable gloves (e.g., nitrile or butyl rubber) must be worn.[\[10\]](#)
 - Eyes/Face: Tightly fitting safety goggles and a face shield are mandatory.[\[10\]](#)
- Storage: Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated area designated for pyrophoric reagents.[\[5\]](#)[\[7\]](#) The container must be stored under an inert gas.[\[5\]](#)[\[7\]](#)
- Spills and Emergencies:
 - In case of a small spill, cover with a dry, inert absorbent material such as sand or vermiculite. Do not use water or combustible materials.
 - For fires, use a Class D dry powder extinguisher. Do not use water, foam, or carbon dioxide.[\[7\]](#)
 - Evacuate the area and call for emergency response.



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Safe handling workflow for **Triethylindium**.

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